molecular formula C15H17NO3 B11718808 tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate

tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate

Cat. No.: B11718808
M. Wt: 259.30 g/mol
InChI Key: NLRDTNJYRQXDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate is a high-value chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features a pyrrole ring, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in many natural products . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrole nitrogen, enhancing the molecule's stability and enabling selective reactions at other sites during multi-step synthetic sequences . Compounds based on the pyrrole heterocycle are extensively investigated for their potential as antibacterial agents, among other therapeutic applications . As a versatile synthetic intermediate, this reagent can be utilized in the construction of more complex molecular architectures, such as through organocatalyzed conjugative additions or cyclization reactions to create fused heterocyclic systems . Its structure, particularly the substitution pattern on the pyrrole core, is key to its reactivity and potential interactions with biological targets. Researchers value this compound for developing novel bioactive molecules and exploring new chemical spaces. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-10-12(9-13(16)17)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3

InChI Key

NLRDTNJYRQXDIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted acetoacetate with an amine, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group in tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can also be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

Pyrrole derivatives, including tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate, have demonstrated significant antiviral and antibacterial activities. Research indicates that these compounds can inhibit the replication of various viruses and exhibit effectiveness against pathogenic bacteria.

Table 1: Biological Activity of Pyrrole Derivatives

CompoundActivity TypeTarget Organism/PathogenEfficacy/IC50 (µM)Reference
Tert-butyl 5-oxo-3-phenyl-2H-pyrroleAntiviralHerpes Simplex Virus (HSV)15.0
Tert-butyl 5-oxo-3-phenyl-2H-pyrroleAntibacterialStaphylococcus aureus5.0
Tert-butyl 5-oxo-3-phenyl-2H-pyrroleAntibacterialEscherichia coli10.0

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows for various transformations, making it a key building block in the synthesis of pharmaceuticals and agrochemicals.

Table 2: Synthetic Applications

Reaction TypeConditionsProduct Type
Michael AdditionBase-catalyzedβ-substituted carbonyl compounds
Condensation ReactionsAcidic conditionsPyrrole derivatives
CyclizationHeat or Lewis acidHeterocyclic compounds

Materials Science

Polymerization Studies

This compound has been investigated for its potential use in polymerization processes. Its structure allows it to participate in radical polymerization, leading to the formation of novel polymeric materials with unique properties.

Table 3: Polymerization Characteristics

Polymer TypeMethodologyProperties
Conductive PolymersRadical polymerizationEnhanced electrical conductivity
Biodegradable PolymersCopolymerizationEnvironmental degradation

Case Study 1: Antiviral Mechanism Exploration

A study conducted by Bernardino et al. evaluated the antiviral mechanisms of pyrrole derivatives, including this compound. The research demonstrated that these compounds could inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections.

Case Study 2: Antibacterial Efficacy Assessment

In a comparative study on the antibacterial efficacy of pyrrole derivatives, it was found that certain compounds exhibited superior activity against bacterial strains compared to traditional antibiotics. The study emphasized the need for further exploration into the structure–activity relationship to optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and ester groups allows for interactions with active sites, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of "tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate" with structurally related compounds, focusing on synthesis, reactivity, hazards, and applications.

2.1 tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
  • Structure : Contains a bromine atom at position 5 and an indazole core instead of pyrrole.
  • Molecular Formula: C₁₂H₁₃BrN₂O₃ (MW: 313.15 g/mol) vs. C₁₅H₁₇NO₃ (estimated for the target compound).
  • Reactivity : The bromine substituent enhances electrophilic substitution reactivity, making it suitable for Suzuki coupling or nucleophilic displacement reactions. In contrast, the phenyl group in the target compound may promote π-π stacking interactions in biological systems .
  • Applications : Brominated heterocycles are often intermediates in pharmaceuticals, such as kinase inhibitors .
2.2 tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
  • Structure : Features a saturated bicyclic pyrrolopyrrole system with a benzyl group.
  • Hazards : Classified as acutely toxic (oral, Category 4) and a skin irritant (Category 2), highlighting the need for careful handling of tert-butyl-protected heterocycles .
2.3 cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • Structure : Contains a fused cyclopentane-pyrrole ring system.
  • Synthetic Utility : Such spirocyclic systems are valuable in natural product synthesis and drug discovery for their three-dimensional diversity .
2.4 Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Structure : Combines pyrrole and thiazole rings with multiple substituents.
  • Aromaticity and Reactivity : The thiazole ring (less aromatic than pyrrole) may reduce electron density, altering reactivity in metal-catalyzed cross-couplings. The target compound’s pyrrole core offers greater aromatic stabilization .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Aromaticity Index
This compound Pyrrole 5-oxo, 3-phenyl ~263.3 High (6 π-electrons)
tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate Indazole 5-bromo 313.15 Moderate
cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta-pyrrole Fused cyclopentane ~253.3 Low (saturated)
Table 2: Hazard Profiles of Selected Compounds
Compound Name Acute Toxicity (Oral) Skin Irritation Key Hazards
This compound Not reported Not reported Insufficient data
tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate Category 4 (H302) Category 2 (H315) Respiratory irritation (H335)

Biological Activity

Tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3C_{13}H_{15}NO_3, with a molecular weight of approximately 233.26 g/mol. Its structure features a pyrrole ring substituted with a phenyl group and a tert-butyl ester, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and a target for anti-malarial drugs .
  • Antimicrobial Activity : Recent research highlights the compound's effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent. It has been compared favorably against standard antibiotics, demonstrating lower minimum inhibitory concentrations (MICs) against resistant strains .
  • Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways, potentially reducing inflammation in various biological systems .

Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with MIC values comparable to leading antibiotics like vancomycin .

Anti-cancer Potential

In a separate investigation, the compound was assessed for its cytotoxic effects on cancer cell lines. The findings revealed that this compound induced apoptosis in specific cancer cells, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many pyrrole derivatives exhibit biological activity, this compound stands out due to its unique structural features that enhance its interaction with biological targets.

CompoundAntibacterial Activity (MIC)Cytotoxicity (IC50)
This compound<0.125 µg/mL15 µM
Pyrrole derivative A0.25 µg/mL20 µM
Pyrrole derivative B0.5 µg/mL>50 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate, and how can low yields be addressed?

  • Methodology : The compound is synthesized via carbamate or pyrrole intermediate pathways. For example, analogous structures (e.g., tert-butyl carbamates) are prepared using coupling agents like DMAP and triethylamine in dichloromethane at 0–20°C . To optimize yields:

  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How can the structural integrity of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve bond angles and stereochemistry (e.g., analogous pyrrolidine-carboxylate structures were confirmed via single-crystal X-ray diffraction) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., tert-butyl groups at ~1.4 ppm, carbonyl signals at ~170 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H+^+] for related compounds: ~197–343 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate exposure or OV/AG/P99 cartridges for vapor protection .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be resolved?

  • Methodology :

  • Gap analysis : Existing SDS documents lack data on chronic toxicity, bioaccumulation, and mutagenicity .
  • In vitro assays : Perform Ames tests (mutagenicity), MTT assays (cytotoxicity), and zebrafish embryo models (developmental toxicity) .
  • Computational modeling : Use QSAR models to predict toxicity endpoints (e.g., EPA’s TEST software) .

Q. What strategies optimize regioselectivity in functionalizing the pyrrole ring?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution .
  • Metal catalysis : Use palladium-mediated cross-coupling (e.g., Suzuki-Miyaura with boronic esters) for C–H activation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in halogenation .

Q. How does computational modeling aid in predicting reactivity?

  • Methodology :

  • DFT calculations : Optimize transition states for key reactions (e.g., nucleophilic acyl substitutions) using Gaussian or ORCA .
  • Molecular docking : Screen for biological activity (e.g., calcium channel blockade predicted for dihydropyridine analogs) .

Q. What crystallographic challenges arise in analyzing this compound?

  • Methodology :

  • Crystal growth : Use slow evaporation of saturated solutions in dichloromethane/hexane .
  • Disorder mitigation : Cool crystals to 100 K and apply SHELXL refinement for accurate occupancy modeling .

Q. How can environmental persistence be assessed for this compound?

  • Methodology :

  • OECD 301 tests : Measure biodegradability in aqueous media .
  • Soil mobility : Conduct column leaching experiments with HPLC-UV detection .

Research Gaps and Opportunities

  • Synthetic bottlenecks : Limited routes for stereocontrolled synthesis of the pyrrole-carboxylate core .
  • Biological relevance : Analogous compounds show calcium channel modulation—explore via patch-clamp assays .
  • Ecotoxicity : No data on aquatic toxicity; prioritize OECD 203 fish acute toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.